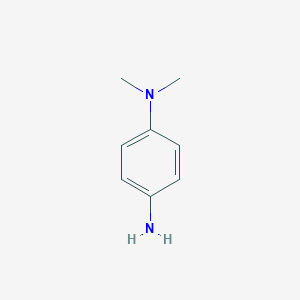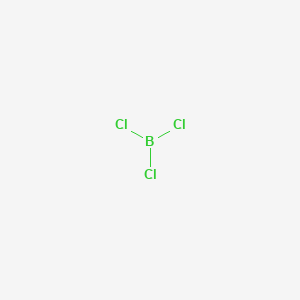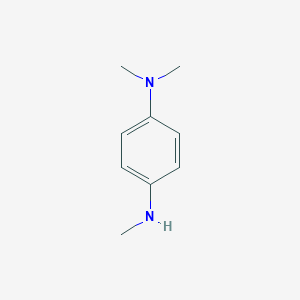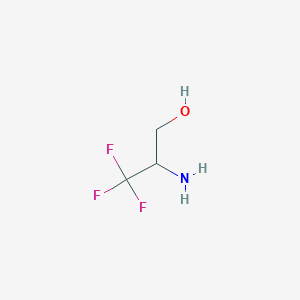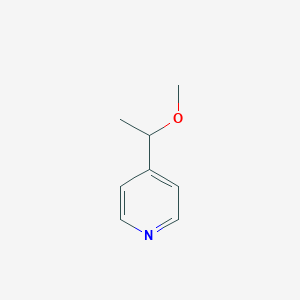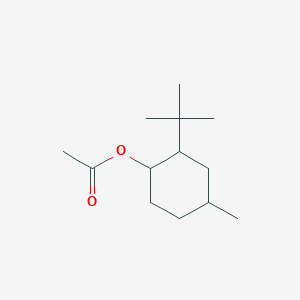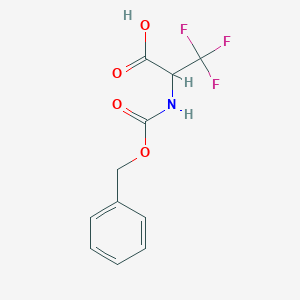
5-Phenyloxazole-2-carbaldehyde
Overview
Description
5-Phenyloxazole-2-carbaldehyde is a chemical compound with the molecular formula C10H7NO2 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
A series of 5-phenyloxazole-2-carboxylic acid derivatives were synthesized, and their structure-activity relationships (SARs) were studied . N,5-diphenyloxazole-2-carboxamides 6, 7, and 9, which mimicked ABT751, showed improved cytotoxicity compared with ABT751 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Phenyloxazole-2-carbaldehyde are not mentioned in the search results, it’s worth noting that oxazole derivatives have been used in a wide range of chemical reactions .Scientific Research Applications
Inhibitors of Tubulin Polymerization
5-Phenyloxazole-2-carboxylic acid derivatives, which are synthesized from 5-Phenyloxazole-2-carbaldehyde, have been studied for their structure-activity relationships (SARs). These compounds, such as N,5-diphenyloxazole-2-carboxamides, have shown improved cytotoxicity compared to ABT751, a known inhibitor of tubulin polymerization . In particular, compound 9 exhibited high antiproliferative activities against Hela A549, and HepG2 cancer cell lines . Preliminary mechanism studies suggested that compound 9 inhibited tubulin polymerization and led to cell cycle arrest at G2/M phase .
Development of Efficient and Ecofriendly Catalytic Systems
The development of efficient and ecofriendly catalytic systems for the preparation of thiazole derivatives is a key research topic in organic synthesis . During the last decade, chemistry science, especially organic synthesis, witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . This has implications for the synthesis of 5-Phenyloxazole-2-carbaldehyde and its derivatives.
Synthesis of Bioactive Compounds
Oxazoles, including 5-Phenyloxazole-2-carbaldehyde, are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . Therefore, 5-Phenyloxazole-2-carbaldehyde can be used as a scaffold in the synthesis of bioactive compounds.
Preparation of Useful Metal Complexes
5-Phenyloxazole-2-carbaldehyde and its derivatives have the ability to form useful metal complexes . These metal complexes can have various applications in fields like catalysis, material science, and medicinal chemistry.
Study of Physical Properties
The physical properties associated with 5-Phenyloxazole-2-carbaldehyde and its derivatives can be of interest for various scientific research applications . These properties can include solubility, melting point, boiling point, density, refractive index, and others.
Drug Discovery
Oxazole derivatives, including those derived from 5-Phenyloxazole-2-carbaldehyde, have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . Therefore, 5-Phenyloxazole-2-carbaldehyde can be used in drug discovery for the development of new therapeutic agents.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Phenyloxazole-2-carbaldehyde is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
5-Phenyloxazole-2-carbaldehyde interacts with tubulin by binding to its colchicine binding site . This interaction inhibits the polymerization of tubulin, preventing the formation of microtubules . As a result, the normal function of the cell is disrupted, leading to cell cycle arrest at the G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization by 5-Phenyloxazole-2-carbaldehyde affects the cell cycle pathway . The cell cycle is a series of events that take place in a cell leading to its division and duplication. The G2/M phase is a critical stage where the cell prepares for division. By causing cell cycle arrest at this phase, 5-Phenyloxazole-2-carbaldehyde prevents cell division, thereby inhibiting the proliferation of cells .
Result of Action
The result of 5-Phenyloxazole-2-carbaldehyde’s action is the inhibition of cell proliferation. It exhibits antiproliferative activities against various cancer cell lines, including Hela A549 and HepG2, with IC50 values of 0.78, 1.08, and 1.27 μM, respectively . Furthermore, it shows selectivity for human cancer cells over normal cells .
properties
IUPAC Name |
5-phenyl-1,3-oxazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRAYWVAZQGENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537955 | |
| Record name | 5-Phenyl-1,3-oxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyloxazole-2-carbaldehyde | |
CAS RN |
96829-89-9 | |
| Record name | 5-Phenyl-1,3-oxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


